molecular formula C15H14ClNO B3423028 N-benzyl-2-chloro-N-methylbenzamide CAS No. 28123-61-7

N-benzyl-2-chloro-N-methylbenzamide

Cat. No. B3423028
CAS RN: 28123-61-7
M. Wt: 259.73 g/mol
InChI Key: SFRGSZYPRPCWGP-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-methylbenzamide, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is also used in various other applications, including as a pain reliever in over-the-counter products such as throat lozenges and topical creams.

Mechanism of Action

Benzocaine works by blocking the transmission of nerve impulses, thereby preventing the sensation of pain. It does this by binding to and inhibiting the function of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a low toxicity profile and is generally well-tolerated. However, in rare cases, it can cause allergic reactions and methemoglobinemia, a condition in which the blood is unable to transport oxygen effectively.

Advantages and Limitations for Lab Experiments

Benzocaine is commonly used in lab experiments as a local anesthetic for animals. Its advantages include its low toxicity and ability to provide effective pain relief. However, it is important to note that its use can interfere with certain physiological processes, such as respiration, and can potentially affect the results of experiments.

Future Directions

Future research on N-benzyl-2-chloro-N-methylbenzamide could focus on its potential use in the treatment of neuropathic pain, cough, and as an anti-inflammatory agent. Additionally, further investigation into its mechanism of action and potential side effects could provide valuable insights into its safety and efficacy. Finally, the development of new synthesis methods could lead to more efficient and cost-effective production of N-benzyl-2-chloro-N-methylbenzamide.

Scientific Research Applications

Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use in the treatment of various conditions, including neuropathic pain, cough, and as an anti-inflammatory agent.

properties

IUPAC Name

N-benzyl-2-chloro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRGSZYPRPCWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261568
Record name 2-Chloro-N-methyl-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-methylbenzamide

CAS RN

28123-61-7
Record name 2-Chloro-N-methyl-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28123-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-methyl-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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